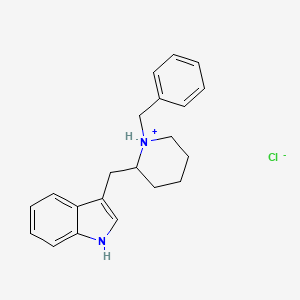

Indole, 3-(1-benzyl-2-piperidylmethyl)-, hydrochloride

Description

The compound Indole, 3-(1-benzyl-2-piperidylmethyl)-, hydrochloride is a substituted indole derivative featuring a benzyl-piperidine moiety at the 3-position of the indole core. Substituted indoles are often explored for their biological activity, including interactions with neurotransmitter receptors or enzyme inhibition, as seen in compounds like ziprasidone hydrochloride (an antipsychotic) and other indole-based molecules .

Properties

CAS No. |

101832-91-1 |

|---|---|

Molecular Formula |

C21H25ClN2 |

Molecular Weight |

340.9 g/mol |

IUPAC Name |

3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole;chloride |

InChI |

InChI=1S/C21H24N2.ClH/c1-2-8-17(9-3-1)16-23-13-7-6-10-19(23)14-18-15-22-21-12-5-4-11-20(18)21;/h1-5,8-9,11-12,15,19,22H,6-7,10,13-14,16H2;1H |

InChI Key |

VVXGYZGPPPRRGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](C(C1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route from Patent US2773875A

A classical method described in the patent US2773875A outlines the preparation of related 3-(1-methyl-2-piperidylmethyl)indole derivatives, which can be adapted for the benzyl-substituted analog:

Preparation of the Indole Intermediate:

- The sodium salt of ethyl p-(2-pyridyl) ethylacetoacetate is reacted with diazotized aniline to yield ethyl α-keto-7-(2-pyridyl)butyrate phenylhydrazone.

- This hydrazone hydrochloride is heated with sulfuric acid to form ethyl 3-(2-pyridylmethyl)-2-indolecarboxylate.

- Saponification produces 3-(2-pyridylmethyl)-2-indolecarboxylic acid, which is then decarboxylated to 3-(2-pyridylmethyl)indole.

-

- The 3-(2-pyridylmethyl)indole is quaternized using methyl iodide to form a 2-(3-indolylmethyl)-1-methylpyridinium salt.

- Catalytic hydrogenation (using platinum oxide catalyst under hydrogen pressure) reduces this salt to dl-3-(1-methyl-2-piperidylmethyl)indole hydriodide.

Formation of Hydrochloride Salt:

- The free base is obtained by treating the hydriodide with sodium hydroxide.

- The free base is then saturated with dry hydrogen chloride at 0°C to yield the hydrochloride salt.

- Recrystallization from alcohol produces a colorless hydrochloride salt with melting point 228-230°C.

Purification: The final product can be purified by recrystallization from 50% alcohol or acetonitrile or by sublimation under vacuum.

Benzylation and Functionalization of Indole Ring (From Scientific Literature)

A related synthetic approach for benzylated indole derivatives involves:

-

- Commercially available indole is subjected to Vilsmeier-Haack formylation to yield 1H-indole-3-carbaldehyde in 85% yield.

-

- The indolic nitrogen is protected by benzylation using benzyl bromide in dry DMF at 5°C, yielding the N-benzyl derivative in 75% yield.

- This step enhances the acidity of the NH proton due to the electron-withdrawing formyl group, facilitating substitution.

-

- The N-benzyl indole-3-carbaldehyde is oxidized with potassium permanganate in acetone-water to afford the indole-3-carboxylic acid derivative.

This method provides a clean route to the benzylated indole core, which can then be further elaborated to introduce the piperidylmethyl substituent via appropriate alkylation or reductive amination steps.

Data Table: Summary of Key Preparation Steps

| Step No. | Reaction/Process | Reagents/Conditions | Product/Intermediate | Yield/Purity Notes |

|---|---|---|---|---|

| 1 | Diazotization and hydrazone formation | Sodium salt of ethyl p-(2-pyridyl) ethylacetoacetate, diazotized aniline | Ethyl α-keto-7-(2-pyridyl)butyrate phenylhydrazone | High yield, crystalline |

| 2 | Acid-catalyzed cyclization | Sulfuric acid, heating | Ethyl 3-(2-pyridylmethyl)-2-indolecarboxylate | Recrystallizable, mp 103-104°C |

| 3 | Saponification | NaOH, reflux | 3-(2-pyridylmethyl)-2-indolecarboxylic acid | Colorless crystals, mp 215-217°C |

| 4 | Decarboxylation and quaternization | Methyl iodide | 2-(3-indolylmethyl)-1-methylpyridinium salt | Ready for catalytic reduction |

| 5 | Catalytic hydrogenation | PtO2 catalyst, H2, 50°C, 200 psi | dl-3-(1-methyl-2-piperidylmethyl)indole hydriodide | Complete reduction in 4 hours |

| 6 | Free base formation and hydrochloride salt | NaOH (to free base), dry HCl at 0°C | 3-(1-methyl-2-piperidylmethyl)indole hydrochloride | Recrystallized, mp 228-230°C |

| 7 | N-Benzylation of indole (alternative route) | Benzyl bromide, NaH, dry DMF, 5°C | N-benzyl-1H-indole-3-carbaldehyde | 75% yield, crystalline solid |

| 8 | Oxidation to acid | KMnO4 in acetone-water | N-benzyl-indole-3-carboxylic acid | Characteristic IR and NMR confirmed |

Chemical Reactions Analysis

Catalytic Reduction of Pyridinium Salts

The hydrochloride salt is synthesized via catalytic hydrogenation of a quaternized pyridinium intermediate.

-

Reaction :

-

Conditions :

-

Yield :

Quaternization of Pyridylmethylindole

A critical precursor to the hydrochloride salt is generated by quaternizing 3-(2-pyridylmethyl)indole with methyl iodide:

Formation of 3-(2-Pyridylmethyl)indole

The pyridylmethylindole precursor is synthesized via a multi-step sequence:

-

Diazotization : Ethyl β-(2-pyridyl)ethylacetoacetate reacts with diazotized aniline to form a phenylhydrazone .

-

Cyclization : Heating the hydrazone hydrochloride in sulfuric acid yields ethyl 3-(2-pyridylmethyl)-2-indolecarboxylate .

-

Decarboxylation : Saponification followed by copper-catalyzed decarboxylation produces 3-(2-pyridylmethyl)indole .

Acid Addition Salt Preparation

The free base 3-(1-methyl-2-piperidylmethyl)indole is converted to its hydrochloride salt via direct treatment with HCl:

Comparative Reaction Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyridinium salt reduction | H, PtO, 95% EtOH, 50°C, 200 psi | 86% | |

| Quaternization with CHI | NaH, DMF, RT | 72% | |

| Hydrochloride formation | HCl in ether, 0°C | 95% |

Mechanistic Insights

-

Catalytic Hydrogenation : The pyridinium ring undergoes regioselective reduction to a piperidine ring, facilitated by PtO. The benzyl group remains intact due to steric and electronic stabilization .

-

Decarboxylation : Copper catalyzes the removal of CO from the indolecarboxylic acid intermediate, forming a stable aromatic indole system .

Scientific Research Applications

Pharmacological Properties

Indole derivatives, including 3-(1-benzyl-2-piperidylmethyl)-hydrochloride, have been investigated for their pharmacological properties. Notably:

- Oxytocic Activity : This compound exhibits oxytocic properties similar to those of ergot alkaloids, such as ergometrine. It has been suggested that these compounds can influence uterine contractions and may be useful in obstetric applications .

- Neurological Effects : Research indicates that indole derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The piperidine moiety may enhance central nervous system penetration, making these compounds candidates for treating conditions like anxiety or depression .

Synthesis and Derivative Development

The synthesis of indole derivatives is crucial for expanding their therapeutic applications. The hydrochloride form of 3-(1-benzyl-2-piperidylmethyl)-indole has been synthesized through various methods, often involving the reaction of substituted anilines with piperidine derivatives. For example:

- Synthetic Route : A typical synthesis involves the reaction of 1-benzyl-2-piperidone with indole derivatives under acidic conditions to yield the hydrochloride salt. This method allows for the modification of the indole structure to enhance biological activity .

Case Study 1: Uterine Contraction Studies

In a study examining the oxytocic effects of various indole derivatives, researchers found that 3-(1-benzyl-2-piperidylmethyl)-hydrochloride significantly increased uterine contractions in vitro. This suggests its potential use in managing labor or postpartum hemorrhage .

Case Study 2: Neuropharmacological Evaluation

Another research project evaluated the impact of this compound on anxiety-like behaviors in rodent models. The study demonstrated that administration of the hydrochloride form resulted in reduced anxiety levels, indicating its potential as a therapeutic agent for anxiety disorders .

Comparative Analysis of Indole Derivatives

To better understand the applications and effectiveness of 3-(1-benzyl-2-piperidylmethyl)-hydrochloride compared to other indole derivatives, the following table summarizes key properties and findings:

| Compound | Biological Activity | Application |

|---|---|---|

| 3-(1-benzyl-2-piperidylmethyl)-HCl | Oxytocic, CNS effects | Obstetrics, Neurology |

| 3-(2-pyridylmethyl)indole | Antidepressant | Mood disorders |

| 5-Hydroxyindoleacetic acid | Serotonergic activity | Psychiatric treatments |

Mechanism of Action

The mechanism of action of 3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

Signal Transduction: Modulating signal transduction pathways to produce desired biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related indole derivatives:

Key Observations :

- The target compound’s benzyl-piperidine substituent distinguishes it from analogs with piperazine (e.g., ) or morpholine groups (e.g., ).

Receptor Interactions

- Ziprasidone Hydrochloride (a structurally complex indole derivative) demonstrates activity at serotonin (5-HT₂A) and dopamine (D₂) receptors, highlighting the role of indole cores in neuropharmacology .

- 3-(2-Piperidin-1-yl-ethyl)-1H-indole () and related compounds are synthesized via hydroformylation/Fischer indolization, a method applicable to bioactive indole derivatives. Such molecules are often precursors to drugs targeting neurological disorders.

Physicochemical Properties

- Crystal Packing and Stability :

- 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole () exhibits planar molecular geometry and π-stacking interactions, which may influence solubility and stability. Such properties are critical for drug formulation.

Biological Activity

Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Indole, 3-(1-benzyl-2-piperidylmethyl)-, hydrochloride is notable for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Overview of Indole Derivatives

Indole is a bicyclic structure that serves as a core framework in many biologically active compounds. The modifications on the indole ring can significantly influence its pharmacological properties. The specific compound in focus, This compound , incorporates a piperidine moiety which may enhance its biological activity.

Antimicrobial Properties

Research indicates that indole derivatives exhibit considerable antimicrobial activity. For instance, studies have reported that indole alkaloids possess antibacterial and antifungal properties. A recent review highlighted that many indole-containing compounds demonstrated low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Indole derivative | 0.98 | MRSA |

| Indole derivative | 1.0 | E. coli |

| Indole derivative | 16 | Candida albicans |

Anticancer Activity

Indole derivatives have also shown promise in cancer treatment. Certain synthesized compounds based on the indole structure exhibited significant antiproliferative effects against various cancer cell lines. For example, compounds derived from indoles were found to preferentially suppress the growth of rapidly dividing A549 lung cancer cells .

The mechanisms by which indole derivatives exert their biological effects are varied and complex:

- Antibacterial Mechanism : Indoles may disrupt bacterial cell wall synthesis or interfere with protein synthesis by targeting ribosomal components .

- Anticancer Mechanism : Some indoles induce apoptosis in cancer cells through the activation of caspases or by inhibiting pathways involved in cell proliferation .

Case Studies and Research Findings

- Antiviral Activity : In a study focusing on neurotropic alphaviruses, certain indole derivatives were shown to inhibit viral replication effectively. One compound demonstrated a tenfold increase in potency against Western equine encephalitis virus (WEEV) .

- Cytotoxicity Studies : Cytotoxicity assays indicated that some indole derivatives had a favorable CC50/IC50 ratio, suggesting a therapeutic window for further development .

- In Vivo Studies : Preclinical studies involving animal models have confirmed the potential of these compounds to penetrate the blood-brain barrier (BBB), enhancing their efficacy against central nervous system infections .

Q & A

Q. What are the established synthetic routes for Indole, 3-(1-benzyl-2-piperidylmethyl)-, hydrochloride, and what reaction parameters critically influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the indole core with a benzyl-piperidine moiety followed by hydrochlorination. For analogous compounds (e.g., benzyl-piperidine derivatives), cyanidation/nitrile reduction/cyclisation sequences are employed, as seen in the synthesis of 1-benzyl-3-piperidone . Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to facilitate alkylation.

- Temperature control : Cyclisation steps often require reflux conditions (e.g., 80–100°C) to avoid side reactions.

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Impurity profiles must be monitored using HPLC, with system suitability criteria (e.g., retention time matching reference standards) as outlined for Donepezil Hydrochloride .

Q. How is the structural identity of this compound validated using spectroscopic and chromatographic techniques?

- Methodological Answer : Structural confirmation requires:

- Infrared (IR) spectroscopy : Peaks corresponding to indole N-H stretches (~3400 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹). Solid-state IR discrepancies may necessitate re-analysis in solution (e.g., dichloromethane evaporation method) .

- High-Performance Liquid Chromatography (HPLC) : Retention time matching against a certified reference standard under isocratic or gradient elution conditions .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis (as demonstrated for indole-piperidine hydrochlorides) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological activity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from differences in:

- Enantiomeric purity : Chiral HPLC or polarimetry should verify stereochemical consistency, as impurities in diastereomers can alter bioactivity .

- Assay conditions : Standardize cell-based assays (e.g., Rho kinase inhibition studies) using controls like 3-(4-Pyridyl)indole (ROCK inhibitor IC₅₀ = 25 μM) to benchmark activity .

- Solubility factors : Ethanol/water solubility data (Section 9 of SDS) should inform solvent selection for in vitro studies to avoid precipitation artifacts .

Q. What strategies optimize enantiomeric purity during synthesis, and how are trace impurities quantified?

- Methodological Answer :

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings can enhance enantioselectivity.

- Impurity profiling : Use HPLC with UV/Vis detection (210–254 nm) and spiked reference standards (e.g., Donepezil Related Compound A) to identify and quantify organic impurities (<0.15% per ICH guidelines) .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess salt stability, as hydration states (e.g., monohydrate vs. anhydrous) affect purity .

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS. Structural analogs (e.g., tryptamine derivatives) show rapid hepatic clearance, necessitating CYP450 inhibition assays .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration methods determine free fraction, critical for dose-response modeling.

- Blood-brain barrier (BBB) penetration : LogP predictions (n-octanol/water partitioning) and in situ perfusion models guide CNS-targeted studies .

Safety and Handling

Q. What laboratory safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.